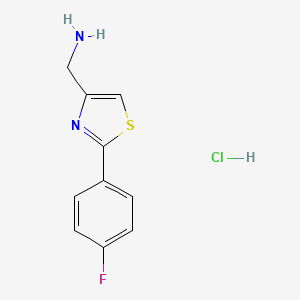

(2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride

Descripción general

Descripción

(2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound has a fluorophenyl group attached to the thiazole ring, which can influence its chemical properties and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring is usually formed by cyclization reactions involving thioamides and α-haloketones.

Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Reactions

The primary amine group (-NH₂) in the hydrochloride salt participates in nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides. For example, treatment with benzoyl chloride yields N-benzoyl derivatives .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce secondary amines .

-

Condensation : Forms Schiff bases with aldehydes or ketones under mild acidic conditions .

Example Reaction :

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution, primarily at the 5-position due to electron-withdrawing effects of the fluorophenyl group :

-

Halogenation : Reacts with bromine (Br₂) in acetic acid to form 5-bromo derivatives .

-

Nitration : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 5-position .

Key Reagents and Conditions :

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH | 0–25°C | 5-Bromo-thiazole derivative |

| Nitration | HNO₃, H₂SO₄ | 50°C | 5-Nitro-thiazole derivative |

Oxidation and Reduction

-

Oxidation : The amine group is oxidized to nitro or imine derivatives using strong oxidants like KMnO₄ .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to dihydrothiazole, altering its aromaticity .

Example Pathway :

Coupling Reactions

The fluorophenyl group facilitates cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reacts with boronic acids (e.g., arylboronic acids) in the presence of Pd catalysts to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd catalysts .

Synthetic Utility :

These reactions enable modular derivatization for drug discovery, as seen in analogs with enhanced antimicrobial activity .

Coordination Chemistry

The thiazole nitrogen and amine group act as ligands for metal complexes:

-

Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), which exhibit catalytic or antimicrobial properties .

Example Structure :

Comparative Reactivity with Analogues

Aplicaciones Científicas De Investigación

The compound (2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride is a thiazole derivative that has garnered attention in various scientific research applications due to its unique chemical structure and biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Antibacterial Activity

Thiazole derivatives have been extensively studied for their antibacterial properties. Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Antifungal Properties

Similar to its antibacterial applications, this compound has demonstrated antifungal activity against various pathogenic fungi. The thiazole ring plays a crucial role in disrupting fungal cell membranes or inhibiting key enzymatic processes within the fungi.

Antiviral Applications

Recent studies have suggested that thiazole derivatives can act as antiviral agents by inhibiting viral replication. The presence of the fluorophenyl group enhances the binding affinity of the compound to viral proteins, thereby blocking the viral life cycle.

Anticancer Potential

Thiazole compounds are being investigated for their anticancer properties. This compound has shown promise in preclinical studies by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways.

Neurological Applications

There is emerging evidence that thiazole derivatives may be effective in treating neurological disorders such as schizophrenia and depression. The compound's ability to modulate neurotransmitter systems makes it a candidate for further investigation in psychopharmacology.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antibacterial agent.

Case Study 2: Antifungal Activity

In another investigation, researchers assessed the antifungal activity against Candida albicans. The compound showed promising results, with a reduction in fungal load observed in vitro and in vivo models, highlighting its therapeutic potential in treating fungal infections.

Case Study 3: Anticancer Research

A recent study focused on the anticancer effects of this thiazole derivative on breast cancer cell lines. The findings revealed that treatment with this compound led to a significant decrease in cell viability and induced apoptotic pathways, warranting further exploration in cancer therapy.

Mecanismo De Acción

The mechanism by which (2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the context of its application and the specific biological system involved.

Comparación Con Compuestos Similares

2-(4-Methoxyphenyl)thiazol-4-yl)methanamine hydrochloride

2-(4-Chlorophenyl)thiazol-4-yl)methanamine hydrochloride

2-(4-Bromophenyl)thiazol-4-yl)methanamine hydrochloride

Uniqueness: (2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity compared to its methoxy, chloro, or bromo counterparts. The fluorine atom can enhance the compound's stability and binding affinity to biological targets.

Actividad Biológica

(2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H9FN2S·HCl. The compound features a thiazole ring, which is known for its diverse biological activities, and a fluorophenyl substituent that may enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains. The presence of the thiazole moiety contributes to these effects, likely through interactions with bacterial enzymes or membranes .

Antitumor Activity

Thiazole derivatives have been investigated for their antitumor potential. A study highlighted that certain thiazole compounds exhibit cytotoxic effects against cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways .

Antiparasitic Activity

The compound has shown promise in antiparasitic applications, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Derivatives with similar structural features have demonstrated trypanocidal activity with IC50 values in the low micromolar range .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, disrupting metabolic pathways in pathogens.

- Cell Membrane Disruption : The lipophilic nature of the fluorophenyl group may enhance membrane penetration, leading to increased efficacy against microbial and cancer cells.

- Apoptosis Induction : Compounds have been shown to trigger apoptotic pathways in cancer cells, promoting cell death .

Case Studies

- Antimicrobial Evaluation :

- Antitumor Efficacy :

- Antiparasitic Activity :

Propiedades

IUPAC Name |

[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZMGXTUXXICQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.